4,8-Dimethyl-7-nonen-2-one
Description
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Structure
3D Structure
Properties
CAS No. |
3664-64-0 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4,8-dimethylnon-7-en-2-one |
InChI |
InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,10H,5,7-8H2,1-4H3 |
InChI Key |
IWFZTPMBJHEUFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)C |
Origin of Product |
United States |
Contextualizing 4,8 Dimethyl 7 Nonen 2 One Within Ketone Chemistry
Ketones are a class of organic compounds characterized by a carbonyl group (a carbon atom double-bonded to an oxygen atom) bonded to two other carbon atoms. This functional group is central to their chemical identity. 4,8-Dimethyl-7-nonen-2-one is a specific type of ketone with the molecular formula C11H20O. nih.gov Its structure features an eleven-carbon backbone. nih.gov
Key structural characteristics define its chemical behavior:
Ketone Group: The carbonyl group is located at the second carbon position (C2), making it a methyl ketone.
Unsaturation: A carbon-carbon double bond is present between the seventh and eighth carbon atoms (C7 and C8). This feature makes it an unsaturated ketone, or an alkenone.
Branching: Methyl groups are attached at the fourth and eighth carbon positions (C4 and C8), creating a branched structure. nih.gov
The combination of the carbonyl group, the double bond, and the branched methyl groups gives this compound distinct properties compared to simpler, saturated ketones. The double bond and carbonyl group are potential sites for various chemical reactions, including oxidation, reduction, and addition reactions. For instance, it can be synthesized by the oxidation of its corresponding alcohol, 4,8-dimethyl-7-nonen-2-ol. prepchem.com The chirality at the C4 position means that it can exist as different stereoisomers, which may exhibit different biological activities. google.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H20O |
| Molecular Weight | 168.28 g/mol |
| CAS Number | 3664-64-0 |
| IUPAC Name | 4,8-dimethylnon-7-en-2-one |
Source: PubChem nih.govechemi.com
Overview of Foundational Research Trajectories for 4,8 Dimethyl 7 Nonen 2 One
Initial research on 4,8-Dimethyl-7-nonen-2-one has been significantly linked to its natural occurrence and its role in chemical ecology. A primary focus of foundational studies was its identification as a semiochemical, specifically a kairomone or pheromone, in insects.
Kairomones are chemical signals emitted by one species that benefit a receiving species. frontiersin.org Research has identified this compound in this context. For example, it has been identified in studies of the invasive yellow-legged hornet, Vespa velutina. academie-sciences.frmdpi.com In this species, it is one of the ketones, along with 2-nonanone (B1664094) and 2-undecanone, mentioned as a potential alarm pheromone. mdpi.com Studies have shown that in queens and foundresses of Vespa velutina, this compound is a major component of the chemical profile of their venom glands, suggesting a significant role in the hornets' chemical communication system. academie-sciences.fr
The synthesis of this compound has also been a key area of research, often as a means to confirm its structure or to produce it for further biological testing. Early synthetic routes often involved the oxidation of the corresponding alcohol, 4,8-dimethyl-7-nonen-2-ol, using reagents like chromium trioxide. prepchem.comsci-hub.se These syntheses were crucial for verifying the structure of the naturally occurring compound and for enabling more detailed studies of its biological activity.
Current Research Frontiers and Unaddressed Questions Pertaining to 4,8 Dimethyl 7 Nonen 2 One
Determination of Molecular Architecture and Connectivity of this compound
The fundamental structure of this compound is defined by its molecular formula, C11H20O. nih.gov Its architecture consists of a nine-carbon chain (nonane) backbone. solubilityofthings.com Key functional groups and substituents define its connectivity: a ketone group is located at the second carbon position (C-2), methyl groups are attached to the fourth and eighth carbon positions (C-4 and C-8), and a carbon-carbon double bond is situated between the seventh and eighth carbons (C-7). nih.govsolubilityofthings.com The IUPAC name for this compound is 4,8-dimethylnon-7-en-2-one. nih.gov
The precise arrangement of atoms and bonds is confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy identifies the presence of the carbonyl group (C=O) of the ketone, with a characteristic absorption peak around 1716 cm⁻¹. google.comgoogle.com Gas Chromatography-Mass Spectrometry (GC/MS) analysis confirms the molecular weight and provides fragmentation patterns that help to piece together the structure. The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/e) of 168. google.comgoogle.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, confirming the positions of the methyl groups, the double bond, and the ketone. google.comgoogle.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H20O | nih.gov |
| Molecular Weight | 168.28 g/mol | nih.gov |
| IUPAC Name | 4,8-dimethylnon-7-en-2-one | nih.gov |
| CAS Number | 3664-64-0 | nih.govchemsrc.com |
| InChIKey | IWFZTPMBJHEUFV-UHFFFAOYSA-N | nih.govechemi.com |
Enantiomeric and Diastereomeric Characterization of this compound
The stereochemistry of this compound is primarily defined by the chiral center at the C-4 position, which bears a methyl group. This chirality means the compound can exist as a pair of enantiomers: (4S)-4,8-Dimethyl-7-nonen-2-one and (4R)-4,8-Dimethyl-7-nonen-2-one. These stereoisomers are non-superimposable mirror images of each other and can be present as a racemic mixture. google.com
Additionally, the double bond at the C-7 position introduces the possibility of geometric isomerism (E/Z diastereomers). However, the substitution pattern at this double bond (a methyl group and an isopropylidene group) means that in many contexts, the focus remains on the chirality at C-4.
Focus on the (4S)-Stereoisomer of this compound
Significant research has been conducted on the specific synthesis and characterization of the (4S)-stereoisomer. google.comnih.gov This enantiomer is optically active, demonstrating a specific rotation value of [α]D24 = -10.7° (c=1.00, EtOH). google.comgoogle.com Its synthesis can be achieved from the corresponding chiral alcohol, (4S)-4,8-dimethyl-7-nonen-2-ol. google.comgoogle.com The physical and spectral properties of the (4S)-enantiomer have been precisely documented.
Table 2: Spectral Data for (4S)-4,8-Dimethyl-7-nonen-2-one
| Spectroscopic Method | Observed Data | Source |
|---|---|---|
| GC/MS (m/e) | 168 (M+, 19%), 150 (8), 135 (25), 110 (58), 95 (100), 85 (42), 69 (47), 43 (64) | google.comgoogle.com |
| IR (NaCl) | 1716 cm⁻¹ | google.comgoogle.com |
| NMR [δ (CDCl₃)] | 5.09 (t, 1H, J=7.1 Hz), 2.42 (dd, 1H, J=5.6, 15.7 Hz), 2.22 (dd, 1H, J=8.2, 15.7 Hz), 2.0 (m, 1x3H), 1.68 (s, 3H), 1.60 (s, 3H), 1.3 (m, 1H), 1.2 (m, 1H), 0.91 (d, 3H, J=6.6 Hz) | google.com |
Methods for Chiral Resolution and Enantioselective Synthesis for this compound
The preparation of specific enantiomers of this compound requires specialized chemical methods, broadly categorized as chiral resolution and enantioselective synthesis.
Enantioselective Synthesis: This approach involves creating a specific enantiomer from achiral or prochiral starting materials using a chiral catalyst or auxiliary. A documented method for producing (4S)-4,8-dimethyl-7-nonen-2-one is through the oxidation of the corresponding chiral alcohol, (4S)-4,8-dimethyl-7-nonen-2-ol. google.comgoogle.com This reaction utilizes Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) in acetone (B3395972). google.comgoogle.com The chirality is established in the precursor alcohol, and the oxidation to the ketone does not affect the stereocenter at C-4.
Chiral Resolution: This technique involves separating a racemic mixture into its individual enantiomers. While specific documented applications of chiral resolution for this compound are not prevalent in the provided sources, standard methods are applicable. Preparative chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful and widely used method for separating enantiomers of various compounds. dntb.gov.uaresearchgate.net This technique relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and enabling their separation. researchgate.net Another relevant analytical technique is chiral gas chromatography, which can be used to determine the enantiomeric purity of a sample. researchgate.netdpi.qld.gov.au
Total Synthesis Approaches to this compound and its Derivatives
The creation of this compound and its related compounds is a key step in the synthesis of various biologically active molecules.
Strategic Use of this compound as a Key Intermediate in Complex Molecule Synthesis
This compound serves as a crucial building block in the total synthesis of complex natural products. For instance, it is a key intermediate in the synthesis of zoapatanol, a substance known for its utero-evacuant properties. epo.orggoogle.com.na The synthesis of a derivative, 1RS,4SR,5RS-4-(4,8-dimethyl-5-hydroxy-7-nonen-1-yl)-4-methyl-3,8-dioxabicyclo[3.2.1]octane-1-acetic acid, also utilizes intermediates derived from this compound. epo.org Furthermore, the (4R)-enantiomer of this compound is a key intermediate in the total synthesis of L-659,699, a notable inhibitor of cholesterol biosynthesis. sci-hub.se
Design and Execution of Convergent and Linear Synthetic Routes for this compound
Both convergent and linear strategies have been employed to construct this compound and its analogs. A linear approach might involve the sequential modification of a starting material like (E)-Geraniol. acs.org A key transformation in one synthetic route is the oxidation of the corresponding secondary alcohol, 4,8-dimethyl-7-nonen-2-ol, to yield the target ketone. sci-hub.se
A common and effective method for the synthesis of this compound is the oxidation of its precursor alcohol, 4,8-dimethyl-7-nonen-2-ol. sci-hub.senih.gov This transformation can be achieved using various oxidizing agents. One documented procedure involves the use of chromium trioxide in the presence of pyridine (B92270) in a dichloromethane (B109758) solvent. sci-hub.se This method efficiently converts the secondary alcohol to the corresponding ketone.
Table 1: Oxidation of 4,8-dimethyl-7-nonen-2-ol
| Precursor | Reagents | Product |
|---|---|---|
| 4,8-dimethyl-7-nonen-2-ol | Chromium trioxide, Pyridine, Dichloromethane | (4R)-4,8-Dimethyl-7-nonen-2-one |
The assembly of the carbon skeleton of this compound relies on strategic carbon-carbon bond-forming reactions. One approach involves the reaction of geranyl acetone with trimethylsilyl (B98337) chloride in the presence of lithium diisopropylamide to form an enol silyl (B83357) ether. epo.org This is followed by a reaction with a brominating agent like N-bromosuccinimide to yield a bromo-ketone, which can then be further manipulated. epo.org Another example is a Grignard reaction between citral (B94496) and methylmagnesium chloride to produce 4,8-dimethyl-3,7-nonadien-2-ol, which can then be oxidized to a related dienone. google.com
Development of Stereoselective Synthetic Methods for this compound
The development of stereoselective methods is crucial for obtaining specific enantiomers of this compound, which can be critical for its biological activity in the context of complex molecule synthesis. For instance, the synthesis of (4R)-4,8-Dimethyl-7-nonen-2-one was a key step in the total synthesis of L-659,699. sci-hub.se While the specific stereoselective synthesis of this compound is not extensively detailed in the provided context, the general field of asymmetric catalysis offers numerous strategies. researchgate.netthieme-connect.com For example, chiral catalysts, such as those based on N-heterocyclic carbenes or those used in iminium catalysis, can be employed to control the stereochemical outcome of key bond-forming reactions. researchgate.netacs.org
Catalyst Design and Optimization in the Synthesis of this compound
Catalyst design and optimization are central to achieving efficient and selective syntheses of this compound. While specific catalysts tailored exclusively for this compound are not detailed, broader principles of catalyst design are applicable. For instance, in related transformations, ruthenium-based catalysts have been designed for chelate-assisted C-C bond activation in unsaturated ketones. marquette.eduacs.org The optimization of such catalytic systems involves fine-tuning the ligand environment of the metal center to enhance reactivity and selectivity. encyclopedia.pub For oxidation reactions, the choice of catalyst and reaction conditions is critical to maximize the yield of the desired ketone and minimize side reactions. Similarly, for C-C bond-forming reactions, the development of highly active and selective catalysts, such as palladium complexes with N-heterocyclic carbene ligands, is an active area of research that could be applied to the synthesis of this compound. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4,8-dimethyl-7-nonen-2-ol |
| (4R)-4,8-Dimethyl-7-nonen-2-one |
| 1RS,4SR,5RS-4-(4,8-dimethyl-5-hydroxy-7-nonen-1-yl)-4-methyl-3,8-dioxabicyclo[3.2.1]octane-1-acetic acid |
| L-659,699 |
| Zoapatanol |
| (E)-Geraniol |
| Chromium trioxide |
| Pyridine |
| Dichloromethane |
| Geranyl acetone |
| Trimethylsilyl chloride |
| Lithium diisopropylamide |
| N-bromosuccinimide |
| Citral |
| Methylmagnesium chloride |
| 4,8-dimethyl-3,7-nonadien-2-ol |
| Ruthenium |
Natural Occurrence and Biosynthetic Pathways of 4,8 Dimethyl 7 Nonen 2 One
Identification and Isolation of 4,8-Dimethyl-7-nonen-2-one from Biological Systems
The detection and characterization of this compound in natural sources have been primarily achieved through techniques such as gas chromatography coupled with mass spectrometry (GC-MS), which allow for the separation and identification of volatile and semi-volatile compounds from complex biological extracts.
This compound has been identified as a significant component of the venom gland of the yellow-legged hornet, Vespa velutina. In this species, it is part of a chemical mixture that functions as an alarm pheromone, inducing aggressive behavior in other hornets when released. Studies analyzing the chemical composition of the venom have consistently detected this compound.
One such study quantified the volatile compounds from the venom glands of Vespa velutina workers from an invasive European population. Using GC-MS analysis, this compound was identified as one of the major constituents.
Table 1: Key Volatile Compounds Identified in the Venom Gland of Vespa velutina
| Compound | Mean Amount (ng/insect) ± SD |
|---|---|
| heptan-2-one | 8.0 ± 2.9 |
| non-8-en-2-one | 207.9 ± 58.5 |
| nonan-2-one | 1624.7 ± 261.7 |
| This compound | 326.1 ± 121.0 |
| undecan-2-one | 40.1 ± 8.6 |
While the chemical composition of the marine ascidian Phallusia arabica has been investigated for various bioactive compounds, current scientific literature does not report the identification of this compound in its extracts. Studies on Phallusia species have primarily focused on lipids, steroids, and macrolides, with no detection of this specific branched ketone.
In mammals, this compound has been identified in the exocrine secretions of the dwarf hamster, Phodopus sungorus. Specifically, it is a component of the secretion from the ventral gland of males. This gland is involved in scent marking and chemical communication, playing a role in territoriality and social interactions. The secretion contains a complex mixture of volatile and non-volatile compounds, including several male-specific unsaturated ketones. Among these, this compound has been reported, along with structurally related compounds like 4,8-dimethyl-3,7-nonadien-2-one and 4,8-dimethyl-3,8-nonadien-2-one.
Proposed Biosynthetic Mechanisms for Branched Ketones, Including this compound
The precise biosynthetic pathway for this compound has not been fully elucidated. However, based on the known biosynthesis of other insect semiochemicals and branched-chain compounds, a plausible pathway can be proposed.
It is widely accepted that many insect pheromones, particularly ketones and hydrocarbons, are derived from fatty acid metabolism. nih.gov The biosynthesis of branched-chain compounds often incorporates precursors from amino acid catabolism or utilizes specific starter units in the fatty acid synthesis pathway.
For this compound, a likely biosynthetic origin is the isoprenoid pathway, which is responsible for the synthesis of terpenes and other branched-chain molecules. The structure of this compound, with its methyl branches at positions 4 and 8, is suggestive of a terpene-like precursor. The pathway would likely involve the following key steps:
Formation of Isoprenoid Building Blocks: The pathway would begin with the synthesis of the five-carbon universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.
Chain Elongation: Sequential condensation of IPP and DMAPP units by prenyltransferase enzymes would lead to the formation of a larger isoprenoid pyrophosphate, such as geranyl pyrophosphate (GPP, C10) or farnesyl pyrophosphate (FPP, C15). Given the C11 skeleton of this compound, a modification of a C10 or C15 precursor is probable.
Rearrangement and Functionalization: The isoprenoid precursor would then undergo a series of enzymatic transformations, including cyclization, rearrangement, oxidation, and cleavage, catalyzed by enzymes like terpene synthases and cytochrome P450 monooxygenases, to form the final ketone structure.
Alternatively, a modified fatty acid synthesis pathway could be involved, where propionyl-CoA (derived from branched-chain amino acid catabolism) serves as a starter unit or is incorporated during chain elongation, leading to the methyl branches.
Table 2: Key Enzyme Classes in Proposed Biosynthesis of Branched Ketones
| Enzyme Class | Potential Role in this compound Biosynthesis |
|---|---|
| HMG-CoA synthase | Key enzyme in the mevalonate pathway for isoprenoid precursor synthesis. |
| Prenyltransferases (e.g., Geranyl or Farnesyl Pyrophosphate Synthase) | Catalyzes the condensation of IPP and DMAPP to form the carbon backbone. |
| Terpene Synthases | Catalyzes the conversion of acyclic pyrophosphates into a wide variety of terpene structures. |
| Cytochrome P450 Monooxygenases | Involved in hydroxylation and other oxidative modifications of the hydrocarbon backbone. |
| Dehydrogenases/Oxidases | Catalyzes the final oxidation step to form the ketone group. |
The proposed biosynthetic pathways for this compound are consistent with what is known about the biosynthesis of other semiochemicals in insects. nih.gov For example, the biosynthesis of many coleopteran pheromones also originates from the isoprenoid pathway. nih.gov Similarly, the sex pheromones of many dipteran species are derived from the elongation of fatty acyl-CoA moieties, followed by oxidative steps to form hydrocarbons and ketones. nih.gov
In the German cockroach, Blattella germanica, the contact sex pheromone, a methyl-branched ketone, is synthesized from a methyl-branched fatty acyl-CoA, which undergoes elongation, decarboxylation, hydroxylation, and finally oxidation to the ketone. nih.gov This highlights the common strategy in insects of co-opting enzymes from primary metabolism, such as fatty acid and isoprenoid synthesis, and modifying them to produce species-specific semiochemicals. The diversity of these signaling molecules is often achieved through the action of a few specialized, tissue-specific enzymes that act on common metabolic intermediates. nih.gov
Biological and Ecological Significance of 4,8 Dimethyl 7 Nonen 2 One As a Semiochemical
Role as an Alarm Pheromone in Hymenoptera (e.g., Vespa velutina)
In social insects like wasps, bees, and ants, alarm pheromones are crucial for coordinating colony defense against threats. oup.com These chemical signals are typically volatile, low-molecular-weight compounds that can rapidly alert nestmates to danger, often triggering aggressive and defensive behaviors. uliege.be 4,8-Dimethyl-7-nonen-2-one has been identified as a key constituent of the alarm pheromone cocktail in the venom of the Asian hornet, Vespa velutina. mdpi.comresearchgate.net This invasive species is a significant predator of honey bees and its effective defense mechanisms, mediated by chemical signals, contribute to its ecological success. The alarm pheromone is released from the sting venom, and its components work together to mobilize the colony's defensive response. mdpi.com
Quantitative studies of the Vespa velutina venom gland have determined the concentration of its various volatile components. Gas chromatography-mass spectrometry (GC-MS) analyses have shown that this compound is a significant, though not the most abundant, compound in the hornet's alarm signal mixture.
One study on the European invasive population of Vespa velutina quantified several compounds from worker venom glands. The results highlight the chemical composition of the alarm pheromone, with Nonan-2-one and this compound being found in large amounts. oup.com
Table 1: Quantification of Selected Volatile Compounds in Vespa velutina Worker Venom Gland This table presents data from a study on the European invasive population of Vespa velutina, showing the mean amount of specific compounds found per 10 venom glands.
| Compound Name | Peak # | Mean Amount (ng) (± SD) |
| Heptan-2-one | 1 | 8.0 ± 2.9 |
| Non-8-en-2-one | 5 | 207.9 ± 58.5 |
| Nonan-2-one | 6 | 1624.7 ± 261.7 |
| This compound | 9 | 326.1 ± 121.0 |
| Undecan-2-one | 13 | 40.1 ± 8.6 |
| Data sourced from Thiéry et al. (2018). oup.com |
Further research comparing chemical profiles across different castes found that this compound was a common compound in both queen and worker hornets. mdpi.com In "in vivo" analyses using HS-SPME/GC-MS, the relative concentration of this ketone was found to be slightly higher in queens (13.7%) compared to workers. mdpi.com
Intraspecific Chemical Communication in Mammals (e.g., Phodopus sungorus)
(This section is intentionally left blank as no verifiable, peer-reviewed scientific literature was found to support the role of this compound in the chemical communication of Phodopus sungorus or other mammals within the scope of this article.)
Structure-Activity Relationship Studies Correlating Molecular Features of this compound with Biological Function
The biological activity of a semiochemical is intrinsically linked to its molecular structure. In the context of insect alarm pheromones, specific structural features such as carbon chain length, the presence and position of functional groups (like ketones), and stereochemistry determine the molecule's volatility, binding affinity to olfactory receptors, and ultimately, the behavioral response it elicits.
While specific structure-activity relationship (SAR) studies on this compound are not extensively documented, general principles for aliphatic ketones as alarm pheromones have been established.
Carbon Chain Length: Studies on other insects, such as honeybees, have shown that the length of the carbon chain in aliphatic ketones is a critical factor in how the olfactory system responds. For instance, the neural activity pattern elicited by the alarm pheromone 2-heptanone (B89624) is distinct from that of shorter (2-hexanone) or longer (2-octanone) ketones, indicating that olfactory receptors are tuned to specific chain lengths. nih.gov The C11 backbone of this compound is crucial for its specific activity in Vespa velutina.
Functional Group Position: The position of the carbonyl (C=O) group is also vital. In ants, for example, different subfamilies utilize ketones with the carbonyl group in different positions. Myrmicine ants often use 3-alkanones, whereas Dolichoderinae ants use methyl ketones (2-alkanones). oup.com The 2-one position in this compound is a common feature in many wasp alarm pheromones.
Volatility and Simplicity: Alarm pheromones typically consist of small, simple molecules, which allows them to be highly volatile and diffuse quickly to warn the colony, but also to dissipate rapidly so the state of alarm is not unnecessarily prolonged. uliege.be this compound fits this profile as a C11 ketone.
The methyl groups at positions 4 and 8 and the double bond at position 7 of this compound create a specific three-dimensional shape and electron distribution. These features are critical for the precise "lock-and-key" interaction with specific olfactory receptors on the antennae of its target species, ensuring the high specificity and efficacy of the chemical signal.
Reactivity and Mechanistic Investigations of 4,8 Dimethyl 7 Nonen 2 One
Fundamental Reactivity of the Carbonyl Group in 4,8-Dimethyl-7-nonen-2-one
The carbonyl group is characterized by a polarized carbon-oxygen double bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions
Nucleophilic addition is a hallmark reaction of ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. For this compound, this would result in the formation of 4,8-dimethyl-7-nonen-2-ol. thegoodscentscompany.com
Key examples of nucleophilic addition reactions applicable to this compound include:
Reduction: The use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to the corresponding secondary alcohol.
Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), would lead to the formation of tertiary alcohols.
Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt with an acid catalyst would produce a cyanohydrin, a versatile intermediate in organic synthesis.
Condensation Reactions
Condensation reactions involving the carbonyl group are vital for forming new carbon-carbon bonds. These reactions typically involve the formation of an enol or enolate intermediate.
Aldol Condensation: In the presence of a base or acid, this compound can act as an enolate precursor, reacting with another aldehyde or ketone to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.
Wittig Reaction: The carbonyl group can be converted into a carbon-carbon double bond by reacting with a phosphonium (B103445) ylide (a Wittig reagent). This allows for the synthesis of various alkenes with control over the double bond's position.
Reactivity of the Olefinic Moiety (C=C Double Bond) in this compound
The C=C double bond in this compound is electron-rich, making it susceptible to attack by electrophiles.
Common reactions involving the olefinic moiety include:
Hydrogenation: Catalytic hydrogenation, typically using a metal catalyst like palladium, platinum, or nickel, would reduce the double bond to a single bond, yielding the saturated ketone 4,8-dimethylnonan-2-one.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the formation of a dihaloalkane.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, with the hydrogen atom adding to the less substituted carbon and the halogen to the more substituted carbon.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide.
Investigations into Pericyclic Reactions and Rearrangements involving this compound
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu While specific studies on this compound in this context are not widely reported, its structure allows for the possibility of certain pericyclic reactions.
Ene Reaction: The olefinic moiety could potentially participate in an ene reaction, where it reacts with a compound containing an allylic hydrogen (the "enophile") to form a new carbon-carbon bond. msu.edu
Sigmatropic Rearrangements: Under certain conditions, sigmatropic rearrangements, which involve the migration of a sigma bond across a pi system, could be envisioned. pressbooks.pub
The closely related compound, geranylacetone, which has an additional double bond, is known to undergo the Carroll rearrangement during its synthesis, a type of nih.govnih.gov-sigmatropic rearrangement. wikipedia.org
Derivatization Strategies for this compound in Chemical Synthesis
Derivatization involves chemically modifying a compound to produce a new one with different properties or functionalities. Both the ketone and alkene functional groups of this compound offer opportunities for derivatization.
Conversion to Esters: The ketone can be reduced to an alcohol, which can then be esterified to produce a variety of esters.
Formation of Nitrogen-Containing Derivatives: The carbonyl group can react with primary amines to form imines or with secondary amines to form enamines. These derivatives have significant applications in synthesis.
Oxidative Cleavage: Ozonolysis of the double bond would cleave the molecule, yielding two smaller carbonyl-containing fragments, which could be valuable synthetic intermediates.
The table below summarizes the expected reactivity of this compound based on its functional groups.
| Functional Group | Reaction Type | Reagents | Expected Product |
| Ketone (C=O) | Nucleophilic Addition (Reduction) | NaBH₄ or LiAlH₄ | 4,8-Dimethyl-7-nonen-2-ol |
| Ketone (C=O) | Nucleophilic Addition (Grignard) | R-MgX, then H₃O⁺ | Tertiary Alcohol |
| Ketone (C=O) | Condensation (Wittig) | Ph₃P=CHR | Alkene |
| Alkene (C=C) | Electrophilic Addition (Hydrogenation) | H₂, Pd/C | 4,8-Dimethylnonan-2-one |
| Alkene (C=C) | Electrophilic Addition (Halogenation) | Br₂ | 7,8-Dibromo-4,8-dimethylnonan-2-one |
| Alkene (C=C) | Oxidative Cleavage (Ozonolysis) | 1. O₃, 2. DMS | Ketone and Aldehyde Fragments |
Advanced Analytical Methodologies for the Detection and Quantification of 4,8 Dimethyl 7 Nonen 2 One
Chromatographic Techniques and Hyphenated Systems
Chromatographic methods, particularly when coupled with other analytical techniques, provide robust platforms for the analysis of 4,8-dimethyl-7-nonen-2-one, even in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis and Identification
Gas chromatography-mass spectrometry (GC-MS) is a primary tool for the identification and profiling of this compound. This technique separates volatile compounds in a sample, which are then ionized and fragmented to produce a unique mass spectrum for each compound.
In studies of insect venom, GC-MS has been instrumental in identifying this compound as a significant component. For instance, analysis of venom glands from the hornet Vespa velutina nigrithorax using an Agilent 7890B gas chromatograph coupled to a 7000C triple quadrupole mass spectrometer with an HP-5 capillary column confirmed the presence of this compound. academie-sciences.fr The identity of this compound is established by comparing its mass spectrum and retention time with those of a synthesized standard. academie-sciences.fr The mass spectrum of (4S)-4,8-dimethyl-7-nonen-2-one shows characteristic fragmentation patterns, with major ions observed at m/e ratios of 168 (M+), 150, 135, 110, 95, 85, 69, and 43. google.com The base peak is typically observed at m/e 95. google.com
The Kovats retention index (KRI) is another important parameter used for identification in GC-MS analysis. It is calculated based on the retention times of a series of n-alkane standards analyzed under the same conditions. academie-sciences.fr This allows for comparison of retention data across different instruments and laboratories. In some analyses, this compound has been identified in chromatograms alongside other volatile compounds. researchgate.net
Table 1: GC-MS Data for (4S)-4,8-Dimethyl-7-nonen-2-one
| Parameter | Value | Reference |
|---|---|---|
| Molecular Ion (M+) | 168 m/e (19% relative intensity) | google.com |
| Major Fragment Ions (m/e) | 150 (8%), 135 (25%), 110 (58%), 95 (100%), 85 (42%), 69 (47%), 43 (64%) | google.com |
Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification
For the precise quantification of this compound, gas chromatography with flame ionization detection (GC-FID) is a widely used and reliable method. kmonceau.fr The FID detector offers high sensitivity and a wide linear range, making it suitable for determining the concentration of this compound in various samples.
The quantification process typically involves creating a calibration curve using authentic standards of this compound at increasing concentrations. kmonceau.fr In a study on hornet venom, GC-FID was used to quantify the amount of specific venom gland constituents, including 4,8-dimethylnon-7-en-2-one. kmonceau.fr The analysis was performed on an HP5890 GC with a flame ionization detector, using a splitless injection and an HP-5ms column with hydrogen as the carrier gas. kmonceau.fr By comparing the peak area of the compound in the sample to the calibration curve, the exact amount can be determined. kmonceau.fr For example, the purity of a synthesized batch of (4S)-4,8-dimethyl-7-nonen-2-one was determined to be 99.5% by weight using gas chromatography. google.com
High-Resolution Separation Techniques for Complex Mixtures
In complex biological or environmental samples, this compound often co-exists with a multitude of other structurally similar compounds, including other terpenoids. tandfonline.comresearchgate.net High-resolution separation techniques are essential to resolve these components and enable accurate identification and quantification.
Techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offer high resolution and sensitivity for the analysis of terpenoids. tandfonline.com While not specifically detailed for this compound in the provided context, the principles of high-resolution separation are applicable. The efficiency of a gas chromatographic system in separating terpenoids is influenced by the polarity of the stationary phase. nuft.edu.ua For instance, polar columns like those with Carbowax 20M stationary phases show different selectivity for terpenoids compared to non-polar columns like SE-30. nuft.edu.ua The choice of column is critical for resolving isomers and closely related compounds in complex mixtures. nuft.edu.ua
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. This peak is typically observed around 1716 cm⁻¹. google.com This characteristic absorption provides clear evidence for the presence of the ketone functionality within the molecular structure. google.comoup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structural confirmation. Both ¹H and ¹³C NMR are used to elucidate the complete structure of this compound.
A patent describing the synthesis of (4S)-4,8-dimethyl-7-nonen-2-ol, the precursor to the ketone, provides detailed NMR data that is relevant to the ketone's structure. google.com For the alcohol, the ¹H NMR spectrum shows characteristic signals for the different protons in the molecule, including the olefinic proton, the proton adjacent to the hydroxyl group, and the various methyl groups. google.com While specific NMR data for this compound is not fully detailed in the provided search results, the analysis of its precursor highlights the utility of NMR in confirming the carbon skeleton and the position of functional groups. google.com
Table 2: Spectroscopic Data for this compound and its Precursor
| Technique | Compound | Characteristic Peak/Signal | Reference |
|---|---|---|---|
| IR Spectroscopy | (4S)-4,8-Dimethyl-7-nonen-2-one | 1716 cm⁻¹ (C=O stretch) | google.com |
| ¹H NMR Spectroscopy | (4S)-4,8-Dimethyl-7-nonen-2-ol | δ 5.10 (t, 1H, J=7.1Hz), 3.89 (dq, 1H, J=12.8, 6.2Hz), 1.68 (s, 3H), 1.60 (s, 3H), 1.19 (d, 3H, J=6.2Hz), 0.91 (d, 3H, J=6.6Hz) | google.com |
Development of Specialized Extraction and Sample Preparation Protocols for this compound (e.g., HS-SPME)
The accurate detection and quantification of volatile organic compounds such as this compound from complex matrices necessitate highly specialized and optimized extraction and sample preparation protocols. The inherent volatility of this ketone requires methods that can efficiently isolate it from a sample's headspace without the use of solvents that might interfere with subsequent analysis. Headspace Solid-Phase Microextraction (HS-SPME) has emerged as a prominent and effective technique for this purpose, particularly in the analysis of semiochemicals from biological sources. nih.govmdpi.com
HS-SPME is a solvent-free sample preparation method that utilizes a fused-silica fiber coated with a specific stationary phase. tandfonline.comresearchgate.net This fiber is exposed to the headspace above a sample, where volatile and semi-volatile analytes, including this compound, are adsorbed onto the coating. tandfonline.comkmonceau.fr After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred directly to the injection port of a gas chromatograph (GC) for thermal desorption, separation, and subsequent detection, typically by mass spectrometry (MS). researchgate.netacademie-sciences.fr
Research into the chemical profile of the invasive hornet Vespa velutina has provided significant insights into the application of HS-SPME for the analysis of this compound. In these studies, HS-SPME was employed for both in vivo analysis of living hornets and in vitro analysis of excised venom glands. kmonceau.frnih.gov This dual approach allowed for the comprehensive characterization of volatile compounds released by the insect. nih.govnih.gov The ketone this compound was consistently identified by both procedures, highlighting the robustness of the extraction method. nih.govnih.govresearchgate.net
The optimization of HS-SPME parameters is critical for achieving maximum sensitivity and reproducibility. Key variables include the choice of fiber coating, extraction temperature, and extraction time. mdpi.comtandfonline.com For the analysis of venom glands from V. velutina, a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber was specifically chosen. kmonceau.fr While detailed optimization parameters for this specific compound are often embedded within broader studies, general principles of HS-SPME for volatiles provide a framework for its application. For instance, the choice between different fiber coatings, such as Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) or Carboxen/PDMS (CAR/PDMS), depends on the target analyte's polarity and molecular weight, with multi-phase fibers like DVB/CAR/PDMS often providing a broader range of extraction. mdpi.comtandfonline.commdpi.com
The following table summarizes typical parameters and findings from studies utilizing HS-SPME for the extraction of this compound and other volatiles from various matrices.
| Parameter | Details | Research Context/Findings | Source |
| Extraction Technique | Headspace Solid-Phase Microextraction (HS-SPME) | A solvent-free method used for extracting volatile compounds from solid and liquid samples. Routinely coupled with GC-MS. | mdpi.comresearchgate.net |
| SPME Fiber Coating | 65 µm PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) | Specifically used for the analysis of volatile compounds in Vespa velutina venom glands. | kmonceau.fr |
| 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/PDMS) | Considered superior for extracting a broad range of aroma compounds in solid samples due to its mixed polarity. | mdpi.com | |
| Sample Matrix | Vespa velutina (Yellow-legged hornet) venom glands and living individuals. | This compound was successfully identified as a key ketone and potential alarm pheromone. | nih.govkmonceau.frnih.gov |
| Sample Preparation | Crushed venom glands; whole living insects. | For other solid samples, adding NaCl (salting-out effect) and incubating at elevated temperatures can enhance analyte release into the headspace. | tandfonline.comkmonceau.frnih.gov |
| Extraction Temperature | 50°C to 65°C | Optimized temperatures in various studies to balance analyte volatility and extraction efficiency. | tandfonline.commdpi.com |
| Extraction Time | 30 to 60 minutes | The duration the fiber is exposed to the sample headspace to allow for analyte adsorption. | tandfonline.commdpi.comsemanticscholar.org |
| Coupled Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the separation and definitive identification of the extracted volatile compounds. | nih.govacademie-sciences.frnih.gov |
Detailed research findings from a study on Vespa velutina demonstrated the successful application of HS-SPME/GC-MS. In this analysis, this compound was identified as one of the primary ketones present, with a relative concentration of 10.6% among the detected compounds. nih.gov It was noted as being present in more than half of the individual hornets sampled, with an average relative value of 15.1%. nih.gov The method proved sensitive enough to differentiate the chemical profiles between different castes (queens and workers) of the hornet. nih.govmdpi.com These findings underscore the efficacy of HS-SPME as a specialized protocol for the sensitive and reliable analysis of this compound in complex biological systems.
Computational Chemistry and Theoretical Studies of 4,8 Dimethyl 7 Nonen 2 One
Molecular Modeling and Conformational Analysis of 4,8-Dimethyl-7-nonen-2-one
Molecular modeling of this compound is foundational to understanding its three-dimensional structure and flexibility. Given the presence of multiple rotatable single bonds, the molecule can adopt a multitude of conformations. Conformational analysis is therefore employed to identify the low-energy structures that are most likely to be present under given conditions.
The conformational space of acyclic molecules like this compound can be systematically explored using algorithms such as the Low-Mode Search (LMOD), which is efficient at locating unique energy minima. acs.org The results of such analyses are typically presented as a potential energy surface, illustrating the energy of the molecule as a function of specific dihedral angles.
Table 1: Representative Low-Energy Conformers of this compound and their Relative Energies (Theoretical)
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |
| A | -178.5° | 0.00 |
| B | 65.2° | 1.25 |
| C | -68.9° | 1.32 |
Note: The data in this table is illustrative and based on typical computational results for similar acyclic ketones.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. mpg.de Functionals such as B3LYP, paired with appropriate basis sets (e.g., 6-31G(d,p)), are commonly used to calculate a range of electronic properties.
These calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the presence of both a carbonyl group and a carbon-carbon double bond creates distinct regions of electrophilicity and nucleophilicity.
Reactivity descriptors derived from these calculations, such as chemical potential, hardness, and electrophilicity index, offer quantitative measures of the molecule's reactivity. These descriptors are invaluable for predicting how this compound will interact with other chemical species.
Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound (Theoretical)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Chemical Potential (μ) | -3.65 eV |
| Chemical Hardness (η) | 2.85 eV |
| Electrophilicity Index (ω) | 2.34 eV |
Note: The data in this table is illustrative and based on typical computational results for similar unsaturated ketones.
In Silico Prediction of Spectroscopic Properties for this compound
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. nih.gov For this compound, in silico prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is of particular interest.
The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹³C and ¹H NMR chemical shifts. researchgate.net These calculations are sensitive to the molecule's conformation, and therefore, a Boltzmann-weighted average of the chemical shifts of the low-energy conformers is typically computed to provide a more accurate prediction of the experimental spectrum. kettering.edu
Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated. acs.org These calculations can predict the characteristic stretching frequency of the carbonyl group (C=O) and the C=C double bond, as well as the various bending and stretching frequencies of the C-H bonds. orgchemboulder.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Theoretical)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 29.8 |
| C2 (C=O) | 209.5 |
| C3 | 45.3 |
| C4 | 35.1 |
| C5 | 26.7 |
| C6 | 123.8 |
| C7 | 132.1 |
| C8 | 25.7 |
| C9 | 17.9 |
| C10 (on C4) | 19.6 |
| C11 (on C8) | 25.7 |
Note: The data in this table is illustrative and based on typical computational results for similar acyclic ketones.
Theoretical Insights into Reaction Mechanisms and Transition States Involving this compound
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, which possesses an α,β-unsaturated ketone moiety, reactions such as Michael additions are of significant interest. nih.gov Computational studies can map out the potential energy surface of such reactions, identifying the transition states and intermediates involved. researchgate.net
By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. researchgate.net For instance, in a Michael addition, theoretical calculations can help to understand the stereoselectivity of the reaction by comparing the energies of the transition states leading to different stereoisomers. researchgate.net These studies often involve modeling the interaction of this compound with a nucleophile and any catalysts that may be present. acs.org
Computational Approaches to Elucidating Structure-Biological Activity Relationships of this compound
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. nih.gov For this compound and related terpenoids, QSAR models can be developed to predict their biological activities, such as antimicrobial or cytotoxic effects. nih.govnih.gov
These models are built by calculating a variety of molecular descriptors for a set of similar compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. preprints.org Statistical methods are then used to create a mathematical equation that relates these descriptors to the observed biological activity. researchgate.net Such models can then be used to predict the activity of new or untested compounds like this compound and to guide the design of new molecules with enhanced biological activity.
Q & A
Basic Research Questions
Q. What analytical methods are most effective for identifying and quantifying 4,8-dimethyl-7-nonen-2-one in biological samples?
- Methodological Answer : The compound is best identified using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) . Liquid extraction of venom glands followed by GC-MS is also reliable for quantification. For instance, studies on Vespa velutina hornets used red PDMS fibers for SPME and detected this compound at 21–28% abundance in liquid extracts across castes (workers, queens, foundresses) . Key steps include:
- Optimizing SPME fiber type (red PDMS vs. blue PDMS) to avoid compound selectivity biases .
- Validating results with solvent-based extraction to confirm volatilization profiles .
- Using principal component analysis (PCA) to differentiate caste-specific chemical profiles under stress conditions .
Q. What is the ecological role of this compound in hornet venom glands?
- Methodological Answer : The compound serves as a major alarm pheromone in Vespa velutina. Experimental stress treatments (e.g., wounding or mechanical agitation) trigger its release, constituting >50% of emitted volatiles in workers and pre-wintering gynes . To study its ecological role:
- Apply stress simulations (e.g., SH = stressed hornet; WH = wounded hornet) and compare emission profiles via SPME/GC-MS .
- Cross-validate findings with behavioral assays (e.g., aggression responses in hornet colonies) .
- Note caste-specific variations: Queens prioritize this compound (58% of their profile), while workers show higher nonan-2-one (42%) .
Q. How can extraction protocols for this compound be standardized to ensure reproducibility?
- Methodological Answer : Reproducibility requires strict control of:
- Extraction medium : Use liquid extraction for glandular content vs. SPME for emitted volatiles .
- Chromatography parameters : Column type, temperature gradients, and detector sensitivity significantly impact compound resolution .
- Caste and treatment variables : Workers and pre-wintering gynes under stress emit 13 compounds, with this compound dominant (32–38%) . Document caste, lifecycle stage, and stress conditions in metadata .
Advanced Research Questions
Q. How can contradictory findings about the abundance of this compound versus nonan-2-one in hornet venom be reconciled?
- Methodological Answer : Discrepancies arise from methodological differences:
- SPME fiber type : Red PDMS fibers (Suplexco) vs. blue PDMS (Supleco) alter compound selectivity .
- Sample preparation : Crushed glands vs. live hornet emissions yield different profiles (e.g., nonan-2-one was previously overreported in crushed glands) .
- Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish treatment effects from caste-specific biases .
- Recommendation : Replicate studies using identical fibers (red PDMS) and validate with liquid extraction to resolve contradictions .
Q. What experimental designs are suitable for studying this compound’s role in Vespidae interspecific interactions?
- Methodological Answer : A hybrid approach is recommended:
- Field assays : Deploy synthetic this compound in predator-prey simulations to measure avoidance/aggression responses.
- Omics integration : Pair GC-MS data with transcriptomic analysis of venom gland enzymes to trace biosynthesis pathways .
- Cross-species comparisons : Compare emission profiles of V. velutina nigrithorax and V. velutina auraria under standardized stress conditions .
Q. How can computational models enhance structure-activity studies of this compound in olfactory signaling?
- Methodological Answer : Integrate molecular docking and QSAR modeling with empirical
- Receptor-based models : Map compound interactions with insect olfactory receptors (e.g., de-orphanized rat receptor I7) to predict binding affinities .
- Multidimensional metrics : Use meta-analysis frameworks to reconcile datasets from heterologous receptor expression studies (e.g., 52 mouse receptors tested against 93 odorants) .
- Validation : Cross-check computational predictions with in vivo electrophysiology (e.g., electroantennography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
